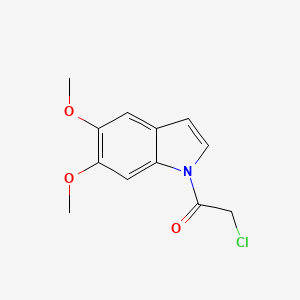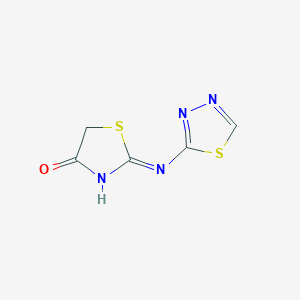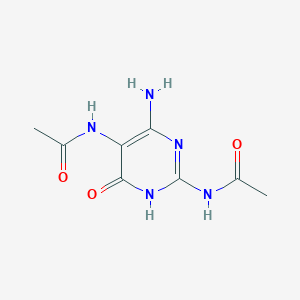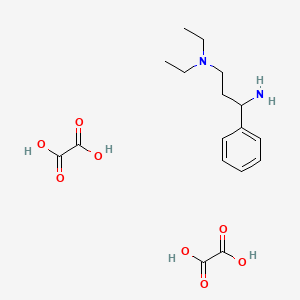
N1,N1-Diethyl-3-phenylpropane-1,3-diamine dioxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1,N1-Diethyl-3-phenylpropane-1,3-diamine dioxalate is an organic compound with the molecular formula C13H22N2. It is a derivative of 1,3-propanediamine, where the nitrogen atoms are substituted with ethyl and phenyl groups. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-Diethyl-3-phenylpropane-1,3-diamine typically involves the alkylation of 1,3-propanediamine with diethylamine and benzyl chloride under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N1,N1-Diethyl-3-phenylpropane-1,3-diamine may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the process.
化学反应分析
Types of Reactions
N1,N1-Diethyl-3-phenylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding amine oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
N1,N1-Diethyl-3-phenylpropane-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N1,N1-Diethyl-3-phenylpropane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The exact pathways and targets vary based on the specific application and context of use.
相似化合物的比较
Similar Compounds
N,N-Dimethyl-1,3-propanediamine: A similar compound with methyl groups instead of ethyl groups.
N,N-Diethyl-1,3-propanediamine: Lacks the phenyl group present in N1,N1-Diethyl-3-phenylpropane-1,3-diamine.
Uniqueness
N1,N1-Diethyl-3-phenylpropane-1,3-diamine is unique due to the presence of both ethyl and phenyl groups, which confer distinct chemical and physical properties. These substitutions can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
属性
分子式 |
C17H26N2O8 |
|---|---|
分子量 |
386.4 g/mol |
IUPAC 名称 |
N',N'-diethyl-1-phenylpropane-1,3-diamine;oxalic acid |
InChI |
InChI=1S/C13H22N2.2C2H2O4/c1-3-15(4-2)11-10-13(14)12-8-6-5-7-9-12;2*3-1(4)2(5)6/h5-9,13H,3-4,10-11,14H2,1-2H3;2*(H,3,4)(H,5,6) |
InChI 键 |
UZGOBHXUTHRERX-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCC(C1=CC=CC=C1)N.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


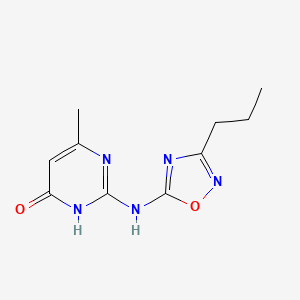
![2-(Aminomethyl)octahydro-1H-3,5,1-(epiethane[1,1,2]triyl)cyclobuta[cd]pentalen-2-ol](/img/structure/B12928417.png)


![(2R)-2-(((4aR,6R,7R,8R,8aS)-7-Acetamido-6-(tert-butoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)propanoic acid](/img/structure/B12928436.png)
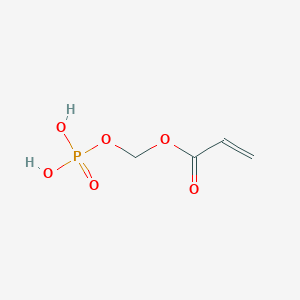
![Butanenitrile, 4-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-](/img/structure/B12928450.png)

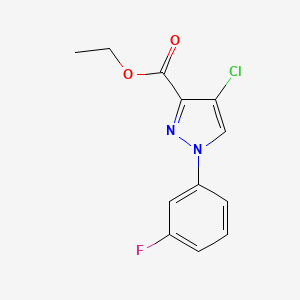
![6-(Pyridin-3-yl)-2,3-dihydroimidazo[2,1-b]thiazole](/img/structure/B12928485.png)
